![molecular formula C14H14ClN5 B2395035 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890943-17-6](/img/structure/B2395035.png)
1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
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Overview
Description
Scientific Research Applications
CDK2 Inhibitors for Cancer Treatment
Pyrazolo[3,4-d]pyrimidine derivatives, such as the one , have been discovered as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner . These compounds have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Antimicrobial Properties
Recently, pyrazolo[3,4-d]pyrimidines have become increasingly attractive for their potential antimicrobial properties . A library of in-house pyrazolo[3,4-d]pyrimidines was explored for their activity against Staphylococcus aureus and Escherichia coli .
Dual Active Kinase Inhibitors
The combination of anticancer and antibacterial activities in the same molecule can be particularly advantageous during cancer therapy, where vulnerability to bacterial infections increases . Pyrazolo[3,4-d]pyrimidine kinase inhibitors have shown potential in the prevention and treatment of bacterial infections in cancer patients .
Antiviral Properties
Pyrazolo[3,4-d]pyrimidines are reported to encompass pharmacological potential as antiviral agents .
Parkinson’s Disease Treatment
These compounds have also been studied for their potential use in the treatment of Parkinson’s disease .
Treatment for Skin Cancer Cell Lines (G-361)
Pyrazolo[3,4-d]pyrimidines have shown potential in the treatment of skin cancer cell lines (G-361) .
Treatment for CNS Cancer (SF-268)
These compounds have also been studied for their potential use in the treatment of CNS cancer (SF-268) .
Treatment for Human Leukemia (HL-60)
Pyrazolo[3,4-d]pyrimidines have shown potential in the treatment of human leukemia (HL-60) .
Mechanism of Action
Target of Action
The primary targets of 1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR) . CDK2 is a crucial protein in cell cycle regulation, and EGFR is a transmembrane protein that is involved in cell growth and differentiation .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It has shown significant inhibitory activity against CDK2 . The compound also inhibits the tyrosine kinase activity of EGFR, which is crucial for the receptor’s signal transduction .
Biochemical Pathways
The inhibition of CDK2 and EGFR disrupts several biochemical pathways. The inhibition of CDK2 can lead to cell cycle arrest, preventing the cell from proliferating . The inhibition of EGFR can disrupt several signaling pathways involved in cell growth and differentiation .
Result of Action
The compound’s action results in significant anti-proliferative activity. It has shown superior cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been found to induce cell cycle arrest and increase the percentage of apoptotic cells in a time-dependent manner .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s cytotoxicity can be affected by the concentration of the compound present in the environment . .
properties
IUPAC Name |
1-(3-chlorophenyl)-N-propylpyrazolo[3,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5/c1-2-6-16-13-12-8-19-20(14(12)18-9-17-13)11-5-3-4-10(15)7-11/h3-5,7-9H,2,6H2,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNZWRDCXLBSNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C2C=NN(C2=NC=N1)C3=CC(=CC=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
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